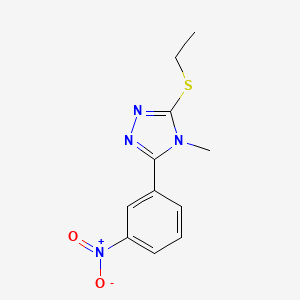
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide, also known as Ebselen, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. Ebselen is a seleno-organic compound that contains a thiadiazole ring and a sulfonamide group, making it a unique chemical structure with a broad spectrum of biological activities.
Mecanismo De Acción
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide involves its ability to mimic the activity of glutathione peroxidase, an enzyme that plays a critical role in the detoxification of reactive oxygen species (ROS). N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide reacts with ROS and other electrophilic molecules, thereby preventing oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of lipid peroxidation, the modulation of ion channels, and the regulation of gene expression. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the activity of various pro-inflammatory enzymes and cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide for lab experiments is its broad spectrum of biological activities, which makes it a useful tool for studying various disease pathways. However, one limitation of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide, including the development of more potent analogs with improved pharmacological properties, the identification of new therapeutic applications, and the elucidation of the molecular mechanisms underlying its biological activities. Additionally, the use of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide as a tool for studying oxidative stress and inflammation in various disease models will likely continue to be an important area of research.
Métodos De Síntesis
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide involves the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate to form 5-ethyl-2-mercaptobenzothiazole. This intermediate is then reacted with chlorosulfonic acid to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with sodium selenite to form N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of these diseases.
Propiedades
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-3-10-12-13-11(17-10)14-18(15,16)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXZQECDUNSBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-methylphenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5692065.png)
![4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5692073.png)
![5-methyl-1'-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5692079.png)


![3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5692105.png)
![1-acetyl-4-[(5-bromo-2-thienyl)methyl]piperazine](/img/structure/B5692108.png)
![(4aR*,8aR*)-2-(methoxyacetyl)-7-[2-(methylthio)benzoyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5692114.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5692123.png)
![1-{2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxybenzoyl}-N-methylpyrrolidine-3-carboxamide](/img/structure/B5692143.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B5692144.png)
![1-{3-[(dipropylamino)methyl]-4-hydroxy-2-methyl-6-quinolinyl}ethanone](/img/structure/B5692148.png)
![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5692149.png)